DAAO Inhibitory Potency: 5-Aza Scaffold vs. Carba-Analog Quinoxaline-2,3-dione
The parent 5-azaquinoxaline-2,3-dione scaffold (i.e., 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) provides a critical hydrogen-bond interaction via the 5-nitrogen that is absent in quinoxaline-2,3-dione. In a matched-pair analysis, quinoxaline-2,3-dione (the direct carba-analog) exhibited IC₅₀ = 33.1 μM against porcine DAAO, whereas ten 5-azaquinoxaline-2,3-dione derivatives achieved IC₅₀ = 100–500 nM—a >65-fold potency enhancement attributable to the scaffold nitrogen [1]. The most potent derivative, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Compound 16), reached IC₅₀ = 100–200 nM against porcine, rat, and human DAAO [1].
| Evidence Dimension | DAAO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100–500 nM (10 derivatives of the scaffold); lead compound 16: IC₅₀ = 100–200 nM |
| Comparator Or Baseline | Quinoxaline-2,3-dione (carba-analog): IC₅₀ = 33.1 μM |
| Quantified Difference | ≥65-fold improvement in potency for 5-aza scaffold derivatives vs. carba-analog parent |
| Conditions | In vitro DAAO inhibition assay; porcine, rat, and human DAAO enzymes |
Why This Matters
Procurement of the 5-aza scaffold enables access to a chemical space with fundamentally superior target engagement compared to the cheaper but far less potent quinoxaline-2,3-dione framework.
- [1] Xie D, Lu J, Xie J, et al. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor. Eur J Med Chem. 2016;117:19-32. doi:10.1016/j.ejmech.2016.03.089. View Source
